2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyranone moiety, and a chlorophenyl group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds interact with a wide range of targets, modulating their activity and leading to therapeutic effects.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the nature of the compound’s interaction with its target.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 3-chlorophenylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired pyranone structure. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. Continuous flow chemistry techniques can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or THF.
Substitution: : Nucleophilic substitution reactions can be achieved using alkyl halides or other electrophiles. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interaction with biological targets, such as enzymes or receptors. Its structural features allow it to bind to specific sites, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions, such as inflammation or cancer.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: : A related compound with similar structural features, used as an antidepressant.
Indole Derivatives: : Compounds containing the indole nucleus, known for their biological activities.
Piperazine Derivatives: : Other compounds with piperazine rings, used in various pharmaceutical applications.
Uniqueness
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-2-1-3-13(8-12)19-6-4-18(5-7-19)10-14-9-15(20)16(21)11-22-14/h1-3,8-9,11,21H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYPXDBKBKRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.